molecular formula C10H13BrN2O B14058180 4-(3-Bromo-5-methyl-2-pyridinyl)morpholine CAS No. 1256788-46-1

4-(3-Bromo-5-methyl-2-pyridinyl)morpholine

Cat. No.: B14058180
CAS No.: 1256788-46-1
M. Wt: 257.13 g/mol
InChI Key: BGNLGEYOKRRXDH-UHFFFAOYSA-N
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Description

4-(3-bromo-5-methylpyridin-2-yl)morpholine is an organic compound that features a morpholine ring attached to a brominated methylpyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-bromo-5-methylpyridin-2-yl)morpholine typically involves the reaction of 3-bromo-5-methylpyridine with morpholine. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of a palladium catalyst to facilitate the formation of the carbon-nitrogen bond . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-(3-bromo-5-methylpyridin-2-yl)morpholine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

4-(3-bromo-5-methylpyridin-2-yl)morpholine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as an intermediate in the preparation of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-bromo-5-methylpyridin-2-yl)morpholine involves its interaction with specific molecular targets. The bromine atom and the morpholine ring can participate in various binding interactions with enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-bromo-5-methylpyridin-2-yl)morpholine is unique due to the specific positioning of the bromine and methyl groups on the pyridine ring, which can influence its reactivity and binding properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

1256788-46-1

Molecular Formula

C10H13BrN2O

Molecular Weight

257.13 g/mol

IUPAC Name

4-(3-bromo-5-methylpyridin-2-yl)morpholine

InChI

InChI=1S/C10H13BrN2O/c1-8-6-9(11)10(12-7-8)13-2-4-14-5-3-13/h6-7H,2-5H2,1H3

InChI Key

BGNLGEYOKRRXDH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)N2CCOCC2)Br

Origin of Product

United States

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